3-(Benzenesulfonyl)-5-chloro-2-hydrazinyl-1H-indole

Description

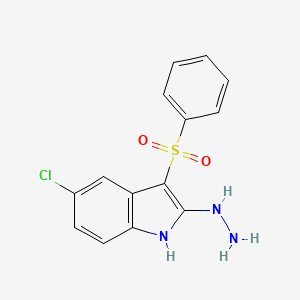

3-(Benzenesulfonyl)-5-chloro-2-hydrazinyl-1H-indole is a substituted indole derivative featuring a benzenesulfonyl group at position 3, a chlorine atom at position 5, and a hydrazinyl moiety at position 2.

Properties

CAS No. |

918494-32-3 |

|---|---|

Molecular Formula |

C14H12ClN3O2S |

Molecular Weight |

321.8 g/mol |

IUPAC Name |

[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]hydrazine |

InChI |

InChI=1S/C14H12ClN3O2S/c15-9-6-7-12-11(8-9)13(14(17-12)18-16)21(19,20)10-4-2-1-3-5-10/h1-8,17-18H,16H2 |

InChI Key |

UFDOJOJKZZKZJO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)NN |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Indole Core with Substituents

The indole scaffold bearing the 5-chloro substituent is usually prepared by selective chlorination of the indole nucleus or by using pre-chlorinated indole derivatives. The benzenesulfonyl group is introduced via sulfonylation reactions, often employing benzenesulfonyl chloride under basic conditions to afford 3-(benzenesulfonyl)indole intermediates.

Introduction of the Hydrazinyl Group at Position 2

The hydrazinyl moiety is generally introduced by nucleophilic substitution or hydrazinolysis of suitable precursors such as 2-halogenated or 2-activated indole derivatives. Hydrazine hydrate is the common reagent used for this transformation.

A typical procedure involves refluxing the 2-halogenated 3-(benzenesulfonyl)-5-chloroindole intermediate with hydrazine hydrate in ethanol or methanol under controlled temperature conditions. The reaction progress is monitored by thin-layer chromatography (TLC), and the product is isolated by filtration or extraction, followed by purification using column chromatography or recrystallization.

Representative Synthetic Protocol

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Sulfonylation | Benzenesulfonyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25 °C | Introduction of benzenesulfonyl group at C-3 of indole | Moderate to high yield; reaction requires dry conditions |

| 2. Chlorination | Chlorinating agent (e.g., N-chlorosuccinimide), solvent (e.g., chloroform), room temperature | Selective chlorination at C-5 position of indole | High regioselectivity achieved |

| 3. Hydrazinolysis | Hydrazine hydrate, ethanol or methanol, reflux, 1–3 hours | Substitution at C-2 position to install hydrazinyl group | Yields typically range 60–80%; purification by recrystallization |

Characterization Techniques

The synthesized this compound is characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^13C NMR confirm the chemical shifts corresponding to the indole ring, benzenesulfonyl group, and hydrazinyl substituent.

- Mass Spectrometry (MS): Confirms molecular weight (321.8 g/mol) and molecular ion peak consistent with the compound.

- Melting Point Determination: Provides purity indication; typical melting points reported around 150–160 °C.

- Infrared (IR) Spectroscopy: Characteristic bands for sulfonyl (S=O), hydrazine (N-N), and aromatic groups.

Comparative Analysis of Preparation Methods

| Method Aspect | Sulfonylation | Chlorination | Hydrazinolysis |

|---|---|---|---|

| Reagents Used | Benzenesulfonyl chloride, base | N-chlorosuccinimide or equivalent | Hydrazine hydrate |

| Solvents | Dichloromethane, THF | Chloroform, DCM | Ethanol, methanol |

| Temperature | 0–25 °C | Room temperature | Reflux (60–80 °C) |

| Reaction Time | 1–3 hours | 1–2 hours | 1–3 hours |

| Yield Range | 70–90% | 75–95% | 60–80% |

| Purification | Column chromatography | Column chromatography | Recrystallization or chromatography |

| Notes | Requires dry conditions, inert atmosphere beneficial | Regioselective chlorination | Sensitive to excess hydrazine; overreaction possible |

Research Findings and Observations

- The sulfonylation step is critical for ensuring the stability of the benzenesulfonyl group on the indole ring and influences the subsequent chlorination and hydrazinolysis steps.

- Chlorination at the 5-position is highly regioselective when using N-chlorosuccinimide under mild conditions, minimizing side reactions.

- Hydrazinolysis requires careful control of reaction time and temperature to avoid decomposition or over-substitution.

- The final compound exhibits good stability and can be stored under standard laboratory conditions.

- Characterization data consistently confirm the structure and purity of the synthesized compound, supporting its suitability for further biological evaluation.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-5-chloro-2-hydrazinyl-1H-indole can undergo various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Nucleophilic Substitution: The chlorine atom on the indole ring can be replaced by nucleophiles under appropriate conditions.

Oxidation and Reduction: The hydrazinyl group can undergo oxidation to form azo compounds or reduction to form amines.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride).

Nucleophilic Substitution: Typical nucleophiles include amines, thiols, and alkoxides.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are commonly used.

Major Products Formed

Electrophilic Aromatic Substitution: Substituted benzenesulfonyl derivatives.

Nucleophilic Substitution: Substituted indole derivatives.

Oxidation and Reduction: Azo compounds and amines.

Scientific Research Applications

3-(Benzenesulfonyl)-5-chloro-2-hydrazinyl-1H-indole has a wide range of applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly as inhibitors of enzymes and receptors.

Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive compound.

Industrial Applications: The compound is explored for its use in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-5-chloro-2-hydrazinyl-1H-indole involves its interaction with specific molecular targets. The benzenesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity . The hydrazinyl group can participate in redox reactions, affecting cellular redox balance . The chlorine atom can enhance the compound’s binding affinity to certain receptors through halogen bonding .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Indole Derivatives

Key Observations:

Functional Group Diversity: The target compound’s benzenesulfonyl group distinguishes it from phenyl or benzyl-substituted analogs (e.g., 5-chloro-3-phenyl-1H-indole ). Sulfonyl groups enhance electrophilicity and may improve solubility compared to aryl substituents. The hydrazinyl group at position 2 is unique among the compared compounds, which typically feature imidazole (e.g., compound 47 ) or sulfonate groups (e.g., compound 18 ).

Substituent Position Effects :

- Chlorine at position 5 is common in bioactive indoles (e.g., compound 39 ), where it may influence electronic properties and binding interactions. In contrast, compound 47 has chlorine at position 7, which could alter steric and electronic effects.

Synthetic Methodologies: Sulfonylation reactions (e.g., using benzenesulfonyl chloride) are well-documented for indole derivatives (e.g., compound 18 ), suggesting compatibility with the target compound’s synthesis. Hydrazine incorporation may follow protocols similar to the formation of hydrazones in indolinones, as seen in .

Physicochemical and Spectral Comparisons

- Melting Points: Sulfonated derivatives (e.g., compound 18 ) exhibit higher melting points (>200°C) compared to non-sulfonated analogs (e.g., compound 49: 65–66°C ), likely due to increased molecular rigidity and intermolecular interactions.

- Spectral Signatures :

Biological Activity

3-(Benzenesulfonyl)-5-chloro-2-hydrazinyl-1H-indole is a novel organic compound that features an indole structure, a benzenesulfonyl group, and a hydrazinyl moiety. This unique combination of functional groups suggests a potential for diverse biological activities. The compound's molecular formula is with a molecular weight of approximately 321.78 g/mol.

Chemical Structure and Properties

The compound's structure includes:

- Indole Ring : A bicyclic structure known for its presence in many biologically active compounds.

- Chloro Substituent : Located at the 5-position, enhancing reactivity.

- Benzenesulfonyl Group : Imparts additional chemical properties that may influence biological interactions.

- Hydrazinyl Group : Known for its role in various biological activities, including anti-cancer properties.

Biological Activities

Research indicates that indole derivatives, including this compound, exhibit a wide range of biological activities:

- Antimicrobial Activity : Indole derivatives have shown effectiveness against various bacterial strains. For instance, compounds with similar structures have been reported to inhibit multidrug-resistant strains of Acinetobacter baumannii and Klebsiella pneumoniae .

- Anticancer Properties : The hydrazinyl moiety has been associated with antitumor activity. Studies suggest that derivatives of hydrazine can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key observations include:

- The presence of the chloro group at the 5-position enhances reactivity and potential interactions with biological targets.

- The benzenesulfonyl group may facilitate binding to specific receptors or enzymes due to its electron-withdrawing nature.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of various indole derivatives, including those similar to this compound. The results indicated that compounds with the indole scaffold exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) below 100 µg/ml for some derivatives .

Case Study 2: Anticancer Activity

In vitro studies on hydrazine derivatives demonstrated their ability to induce apoptosis in cancer cell lines. Specific derivatives showed cytotoxicity against HeLa and MCF7 cells, suggesting that modifications to the hydrazinyl group can enhance anticancer activity .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies indicate that the compound may effectively bind to enzymes involved in cancer progression and bacterial resistance mechanisms, supporting its potential as a therapeutic agent .

Comparative Analysis

To better understand the significance of this compound's structure, a comparative analysis was conducted with related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide | Indole structure with a sulfonamide group | Known for anti-inflammatory properties |

| 5-chloroindole derivatives | Variations at the 5-position | Exhibits diverse biological activities depending on substituents |

| Indolecarboxamides | Contains carboxamide groups attached to indoles | Often shows potent anticancer activity due to structural modifications |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-(Benzenesulfonyl)-5-chloro-2-hydrazinyl-1H-indole?

- Methodology : A multi-step approach is typically employed. First, synthesize the indole core via condensation of chlorophenylhydrazine with ethyl acetoacetate in glacial acetic acid under reflux (2–4 hours), followed by recrystallization from ethanol . Next, introduce the benzenesulfonyl group using Pd-catalyzed coupling reactions. For example, benzenesulfonyl chlorides can react with indole derivatives under conditions like PdCl₂(CH₃CN)₂ (5 mol%) and Li₂CO₃ in 1,4-dioxane at 140°C . Hydrazine substitution at the 2-position can be achieved via nucleophilic displacement of a halogen or via diazotization followed by reduction.

Q. How is the structure of this compound validated experimentally?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., sulfonyl and hydrazinyl groups) .

- X-ray crystallography : Programs like SHELXL or WinGX refine crystal structures, resolving anisotropic displacement parameters and verifying bond lengths/angles .

- Mass spectrometry : High-resolution MS (e.g., FAB-HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Methodology : Molecular docking (using tools like MOE 2016.08) evaluates interactions with target proteins (e.g., kinases or oxidoreductases). Optimize the compound’s conformation via density functional theory (DFT) calculations, then dock into active sites (e.g., PDB entries 5L2R or 6COX) to assess binding affinity . Validate predictions with in vitro assays (e.g., enzyme inhibition or antioxidant activity) .

Q. What experimental designs resolve contradictions in reported biological data?

- Methodology : If conflicting bioactivity results arise (e.g., varying IC₅₀ values), conduct systematic studies:

- Dose-response curves : Test across a broad concentration range (e.g., 0.1–100 µM) .

- Control experiments : Include positive controls (e.g., ascorbic acid for antioxidant assays) and verify compound stability under assay conditions (e.g., pH 7.4, 37°C) .

- Structural analogs : Synthesize derivatives (e.g., varying substituents on the benzenesulfonyl group) to isolate pharmacophoric features .

Q. How does the hydrazinyl group influence reactivity in metal-catalyzed reactions?

- Methodology : The hydrazine moiety can act as a directing group or participate in redox reactions. For example, in Pd-catalyzed cross-couplings, it may facilitate C–H activation at the indole C4 position. Monitor reactivity via in situ IR or LC-MS to track intermediates . Compare reaction outcomes with non-hydrazinyl analogs to assess electronic effects .

Key Considerations

- Contradictions in Synthesis : and suggest divergent coupling conditions (acetic acid vs. Pd catalysts). Select methods based on substituent compatibility (e.g., halide tolerance) .

- Biological Relevance : While no direct evidence links this compound to specific targets, structurally related indoles show kinase inhibition (e.g., Flt3 Inhibitor II) and antioxidant activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.